molecular formula C17H15ClFNO3 B6574010 [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1797196-20-3

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Cat. No.: B6574010
CAS No.: 1797196-20-3
M. Wt: 335.8 g/mol
InChI Key: XZOCRGYTYBNARW-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₇H₁₅ClFNO₃ Molecular Weight: 335.8 g/mol Structure: Combines a carbamoyl group (from 4-chloro-2-fluorophenyl) and an ester moiety (2-(4-methylphenyl)acetate). The chloro and fluoro substituents on the phenyl ring, along with the methyl group on the acetophenone backbone, define its chemical reactivity and biological interactions .

Properties

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOCRGYTYBNARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals or catalysts. For example, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst.

Biological Activity

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a chloro and a fluorine atom, suggests that it may interact with biological systems in specific ways. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula : C17H15ClFNO3
  • Molecular Weight : 335.8 g/mol
  • CAS Number : 1797196-20-3
  • Purity : Typically around 95%

The biological activity of this compound is hypothesized to be linked to its involvement in chemical reactions such as the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis and medicinal chemistry.

Target Interactions

Compounds with similar structures have been studied for their interactions with various biological targets, including:

  • Enzymes : Potential inhibition or activation of enzymes such as kinases and phosphatases.
  • Receptors : Possible interactions with G-protein coupled receptors (GPCRs), which play key roles in signal transduction.

Biochemical Pathways

The compound may engage in several biochemical pathways, particularly those involving enzymatic reactions that are essential for cellular functions. For instance, it could participate in metabolic pathways that involve detoxification processes or the modulation of inflammatory responses.

Case Studies and Research Findings

Research on compounds related to this compound has provided insights into its potential therapeutic applications:

  • Toxicological Profiling :
    A study profiling various chemicals indicated that compounds similar in structure can exhibit varying degrees of biological activity across different assays. For example, certain derivatives were shown to activate cholinesterase and cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Therapeutic Potential :
    Similar compounds have been investigated for their roles in treating conditions such as inflammation and cancer. For instance, some derivatives have shown promise as inhibitors of kinases involved in cancer progression .
  • Environmental Influence :
    The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH, which are critical for optimizing its use in laboratory settings.

Comparative Biological Activity Table

CompoundBiological ActivityReferences
Compound ACholinesterase inhibitor
Compound BKinase inhibitor
This compoundPotential Suzuki coupling agent

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics and Reactivity

Key Substituents :

Compound Name Substituents Key Effects
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate 4-Cl, 2-F, 4-CH₃ Enhanced lipophilicity and metabolic stability due to halogen electronegativity
[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate 4-Cl, 4-OCH₂CH₃ Ethoxy group reduces metabolic degradation but lowers target affinity compared to fluoro
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate 3-F, 4-CH₃, 3-OCH₃ Methoxy group increases solubility but reduces enzyme inhibition potency
{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate 2-CF₃ Trifluoromethyl group amplifies lipophilicity and receptor binding

Halogen Positional Effects :

  • 2-F vs.
  • Chloro vs. Bromo : Bromine in analogs (e.g., methyl 2-(4-bromo-2-fluorophenyl)acetate) enhances reactivity but reduces metabolic stability compared to chlorine .

Molecular Structure and Functional Group Contributions

Carbamoyl vs. Amide Groups :

  • Carbamoyl in the target compound enables hydrogen bonding with biological targets, unlike simpler amides (e.g., methyl 2-amino-2-(4-chlorophenyl)acetate) .
  • Ester vs. Carboxylic Acid : The ester group improves membrane permeability compared to carboxylic acid derivatives (e.g., 4-(chloromethyl)phenyl acetate) .

Backbone Modifications :

Compound Backbone Structure Impact
Target compound Phenylacetate with methylphenyl Balances hydrophobicity and steric bulk for optimal target engagement
Ethyl 2-(4-amino-3-fluorophenyl)acetate Amino-substituted phenylacetate Amino group introduces basicity, altering solubility and ion-channel interactions

Antimicrobial and Anticancer Potency :

Compound Activity Mechanism
Target compound Moderate anticancer activity (inferred) Halogen substituents enhance DNA intercalation or topoisomerase inhibition
Methyl 2-amino-2-(4-chlorophenyl)acetate Broad antimicrobial effects Chlorophenyl group disrupts bacterial membrane integrity
Ethyl 2-(4-amino-3-fluorophenyl)acetate Enzyme modulation (e.g., kinase inhibition) Fluoro and amino groups synergize for selective binding

Anti-inflammatory Effects :

  • Ethyl 2-(4-hydroxy-3-methylphenyl)acetate derivatives exhibit stronger anti-inflammatory activity due to hydroxyl groups, which are absent in the target compound .

Data Tables

Table 1: Substituent Impact on Key Properties

Substituent Property Effect Example Compound
2-F Lipophilicity Target compound
4-OCH₂CH₃ Metabolic Stability [(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
CF₃ Receptor Binding ↑↑ Trifluoromethyl derivatives

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